N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide
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Overview
Description
N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyanomethyl group, a cyclopentylsulfanyl substituent, and a methyl group, making it a versatile molecule for synthetic and application-based research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanomethyl group through a cyanoacetylation reaction. The cyclopentylsulfanyl group is then added via a nucleophilic substitution reaction, and the methyl group is introduced through alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods or the use of green solvents may also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways. It may serve as a probe or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features might be optimized to develop new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group may participate in hydrogen bonding or electrostatic interactions, while the cyclopentylsulfanyl group could enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- N-(Cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
- N-(Cyanomethyl)-2,3-dimethylpyridinium salts
- N-(Cyanomethyl)-2-chloroisonicotinamide
Comparison: Compared to these similar compounds, N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide stands out due to its unique combination of substituents. The cyclopentylsulfanyl group provides distinct steric and electronic properties, potentially leading to different reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-6-7-14(19-12-4-2-3-5-12)13(10-11)15(18)17-9-8-16/h6-7,10,12H,2-5,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJWTQTOKUOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCCC2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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